molecular formula C11H13NO3 B12113961 methyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

methyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Cat. No.: B12113961
M. Wt: 207.23 g/mol
InChI Key: UGRFBEZYEGDLPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Fischer Indole Synthesis: : One common method for synthesizing indole derivatives involves the Fischer indole synthesis. This method typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions. For methyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, the starting materials might include this compound and appropriate reagents to introduce the ester group.

  • Cyclization Reactions: : Another approach involves cyclization reactions where a precursor molecule undergoes ring closure to form the indole core. This can be achieved using various catalysts and reaction conditions, such as palladium-catalyzed cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum, and other transition metals for cyclization and hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, methyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate serves as a versatile intermediate for constructing more complex molecules

Biology

Biologically, indole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be explored for its potential biological activities, including enzyme inhibition and receptor modulation.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features suggest it may interact with biological targets such as enzymes or receptors, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials. Its chemical properties allow for the creation of stable and vibrant compounds used in various applications.

Mechanism of Action

The mechanism by which methyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate exerts its effects depends on its interaction with molecular targets. It may act as an enzyme inhibitor, binding to the active site and preventing substrate conversion. Alternatively, it could modulate receptor activity, influencing cellular signaling pathways. Detailed studies are required to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester.

    3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid: Features additional methyl groups and a carboxylic acid functional group.

Uniqueness

Methyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is unique due to its specific ester functional group and the potential for diverse chemical modifications. This makes it a valuable compound for synthetic and medicinal chemistry applications, offering a balance of reactivity and stability.

Biological Activity

Methyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields.

Overview of the Compound

This compound belongs to the indole family, which is known for a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. Its molecular formula is C10H11NO3C_{10}H_{11}NO_3, with a molecular weight of 193.20 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:

  • Enzyme Interaction : The compound can bind to enzymes involved in the metabolism of tryptophan, influencing their activity either by inhibition or activation depending on the context .
  • Cell Signaling : It modulates cell signaling pathways and gene expression, which can lead to increased cell proliferation or apoptosis in different cell types .
  • DNA Binding : The compound has been shown to bind to DNA, affecting gene expression and cellular functions .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests have shown that it possesses antibacterial activity against various strains of bacteria and fungi. For example:

Microorganism Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Escherichia coli0.004 mg/mL0.008 mg/mL
Staphylococcus aureus0.015 mg/mL0.030 mg/mL
Candida albicans0.006 mg/mL0.012 mg/mL

These results indicate that the compound is more potent than traditional antibiotics like ampicillin and streptomycin .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Studies indicate that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. For instance:

  • Cell Lines Tested : this compound was tested on breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Results : The compound showed a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Antimicrobial Efficacy : A study published in Chemotherapy evaluated the effectiveness of this compound against multi-drug resistant bacterial strains and found it significantly reduced bacterial viability compared to control groups .
  • Cancer Cell Apoptosis : Research conducted at a leading cancer research institute demonstrated that treatment with this compound led to a marked decrease in viability of cancer cells due to its pro-apoptotic effects .

Properties

IUPAC Name

methyl 3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-6-9-7(4-3-5-8(9)13)12-10(6)11(14)15-2/h12H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRFBEZYEGDLPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=O)CCC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.